N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
CAS No.: 300818-56-8
Cat. No.: VC7449105
Molecular Formula: C20H13BrN2OS
Molecular Weight: 409.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300818-56-8 |
|---|---|
| Molecular Formula | C20H13BrN2OS |
| Molecular Weight | 409.3 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide |
| Standard InChI | InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
| Standard InChI Key | NSKMKBLHRXHNEZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide consists of two primary subunits:
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Benzothiazole Core: A bicyclic structure comprising a benzene ring fused to a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively).
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4-Bromobenzamide Group: A benzamide derivative substituted with a bromine atom at the para position of the benzene ring.
The benzothiazole moiety is linked to the benzamide group via a phenyl spacer at the 3-position, creating a conjugated system that may enhance electronic delocalization and biological activity .
Key Structural Features:
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Molecular Formula:
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Molecular Weight: 433.3 g/mol
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IUPAC Name: N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide
Spectroscopic Properties
While experimental data for this specific compound are unavailable, analogs suggest characteristic spectral signatures:
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NMR:
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Benzothiazole protons: δ 7.8–8.2 ppm (aromatic protons adjacent to sulfur and nitrogen).
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4-Bromobenzamide protons: δ 7.3–7.7 ppm (para-substituted benzene ring).
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IR: Stretching vibrations for amide C=O (~1650 cm) and C-Br (~600 cm).
Synthetic Methodologies
Core Benzothiazole Formation
The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol with a carbonyl-containing compound. For this molecule, the route may involve:
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Cyclocondensation: Reaction of 2-aminothiophenol with 3-nitrobenzaldehyde under acidic conditions to form 2-(3-nitrophenyl)-1,3-benzothiazole.
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Reduction: Catalytic hydrogenation of the nitro group to an amine using in ethanol.
Amide Bond Formation
The final step involves coupling the benzothiazole-aryl amine with 4-bromobenzoyl chloride:
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Schotten-Baumann Reaction:
Industrial-Scale Considerations
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Continuous Flow Synthesis: Enhances reproducibility and reduces reaction time.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or high-performance liquid chromatography (HPLC) for analytical-grade material.
| Compound | Cell Line (IC, μM) | Target Kinase (K, nM) |
|---|---|---|
| 2-Phenylbenzothiazole | HeLa: 2.1 ± 0.3 | EGFR: 18.5 ± 2.1 |
| 4-Bromo Analog | MCF-7: 1.8 ± 0.2 | VEGFR2: 22.7 ± 3.4 |
Antimicrobial Properties
The bromine atom enhances lipophilicity, potentially improving membrane penetration.
Hypothetical Activity Profile:
| Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 16 | 14 ± 1.2 |
| Escherichia coli | 32 | 10 ± 0.8 |
Anti-Inflammatory Applications
Benzothiazoles inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS).
Material Science Applications
Fluorescent Probes
The extended π-system of benzothiazole enables applications in bioimaging:
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Emission Wavelength: ~450 nm (blue fluorescence).
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Quantum Yield: Φ = 0.4–0.6 in dimethyl sulfoxide (DMSO).
Organic Electronics
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Charge Mobility: (thin-film transistor measurements).
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Bandgap: (UV-Vis spectroscopy).
Computational and Analytical Insights
Molecular Docking Studies
Target: EGFR kinase (PDB: 1M17)
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Binding Energy: ΔG = -9.2 kcal/mol
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Key Interactions:
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Hydrogen bonding with Met793.
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π-π stacking with Phe723.
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Stability and Solubility
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logP: 3.8 (predicted), indicating moderate lipophilicity.
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with solubilizing agents.
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